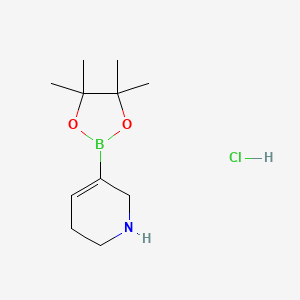
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
説明
This compound (CAS: 1121057-75-7) is a boronate ester derivative of tetrahydropyridine, featuring a pinacol-protected boronic acid group at the 5-position of the partially saturated pyridine ring. Its molecular formula is C₁₁H₂₁BClN₂O₂ (MW: 245.55 g/mol) . The hydrochloride salt enhances stability and solubility in polar solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASRMYNVMSVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Chemistry: The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently. Biology: It is used in the development of bioactive molecules and probes for biological studies. Medicine: The compound's derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is employed in the production of fine chemicals and materials with specific properties.
作用機序
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to the palladium center, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium center acts as the active site for the cross-coupling reaction.
Transmetalation: The transfer of the organic group from boron to palladium is a critical step in the mechanism.
類似化合物との比較
Positional Isomers and Ring-System Variations
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-Tetrahydropyridine Hydrochloride (CAS: 1121057-75-7)
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Hydrochloride Features a pyrrolopyridine scaffold instead of tetrahydropyridine. Molecular Weight: 282.57 g/mol (C₁₃H₂₀BClN₂O₂) .
Substituent Modifications on Pyridine Rings
Bis-Borylated Derivatives
- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-Tetrahydropyridine
- Contains two boronate groups, enabling sequential cross-coupling reactions.
- Applications: Useful in synthesizing conjugated polymers or multi-aryl pharmaceutical intermediates .
生物活性
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 286961-14-6) is a derivative of tetrahydropyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17BNO2 |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 286961-14-6 |
| Appearance | White to off-white powder |
| Purity | ≥98% |
The biological activity of this compound can be attributed to its structural features. The presence of the tetramethyl dioxaborolane moiety enhances its stability and solubility in biological systems. The tetrahydropyridine structure is known for its ability to interact with various biological targets:
- Neurotransmitter Receptors : Tetrahydropyridines have been studied for their interaction with dopamine receptors. Research indicates that certain derivatives can act as agonists or antagonists at these sites, potentially influencing neurochemical pathways involved in mood and cognition .
- Antioxidant Activity : Compounds featuring tetrahydropyridine structures have shown antioxidant properties, which can protect cells from oxidative stress—a factor implicated in neurodegenerative diseases .
- Chelation Properties : The dioxaborolane group may contribute to chelation capabilities that protect against metal-induced toxicity in neuronal cells. This is particularly relevant in conditions characterized by iron overload or oxidative stress .
1. Neuroprotective Effects
A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives against neurotoxic agents such as 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results indicated that these compounds could significantly reduce cell death and improve cellular viability in differentiated PC12 cells exposed to these neurotoxins .
2. Antimicrobial Activity
Tetrahydropyridine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated that certain compounds exhibited significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Tetrahydropyridine as Antipsychotic Agents
Research highlighted the use of tetrahydropyridine derivatives as dopamine D2 receptor agonists in treating schizophrenia and other psychiatric disorders. For instance, compounds structurally related to this class have been used as sedatives and antiemetics .
Case Study 2: Antioxidant Mechanisms
In a comparative study on various iron-chelating agents, tetrahydropyridine derivatives showed promising results in protecting neuronal cells from oxidative damage induced by catecholamines. The mechanisms involved include reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .
Q & A
Q. How to resolve discrepancies in reported catalytic activity across studies?
- Strategy : Conduct a meta-analysis of reaction conditions (solvent polarity, Pd loading, base strength). Reproduce key experiments with standardized protocols. For example, if one study reports low yields with Pd(OAc), test alternative ligands (XPhos vs. SPhos) to identify ligand-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


